Valerenic acid amide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of valerenic acid amide typically involves the functionalization of the carboxyl group of valerenic acid. One common method is the conversion of valerenic acid to its corresponding acid chloride, followed by reaction with an amine to form the amide. This process can be carried out under mild conditions using reagents such as thionyl chloride for the formation of the acid chloride and an amine for the amide formation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Electrosynthesis has also been explored as a greener and more sustainable method for the preparation of amides, including this compound .
Chemical Reactions Analysis
Types of Reactions: Valerenic acid amide can undergo various chemical reactions, including:
Oxidation: Oxidative reactions can modify the amide group, potentially leading to the formation of N-oxides.
Reduction: Reduction of the amide group can yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, leading to the formation of substituted amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Valerenic acid amine.
Substitution: Substituted valerenic acid amides with various functional groups
Scientific Research Applications
Chemistry: It serves as a model compound for studying the structure-activity relationship of GABA A receptor modulators.
Biology: It is used in research to understand the modulation of GABA A receptors and its effects on neuronal activity.
Medicine: Valerenic acid amide has shown promise as an anxiolytic agent, potentially useful in the treatment of anxiety disorders.
Industry: Its derivatives are explored for their potential use in pharmaceuticals and as chemical intermediates .
Mechanism of Action
Valerenic acid amide exerts its effects primarily through modulation of GABA A receptors. It acts as a positive allosteric modulator, enhancing the inhibitory effects of GABA on neuronal activity. This modulation occurs via a binding site in the transmembrane domain at the β + α − interface of the receptor. Additionally, this compound has been shown to act as a partial agonist at the 5-HT 5A receptor, which is involved in the regulation of the sleep-wake cycle .
Comparison with Similar Compounds
Valerenic acid amide can be compared with other similar compounds, such as:
Valerenic Acid: The parent compound, which also modulates GABA A receptors but with lower efficacy and potency compared to its amide derivative.
Isovaleric Acid: Another derivative of valerian with similar anxiolytic properties but different receptor binding profiles.
Didrovaltrate: A valepotriate with sedative effects, acting through different mechanisms compared to this compound .
This compound stands out due to its higher efficacy and potency in modulating GABA A receptors, making it a promising candidate for further research and development in the field of anxiolytics.
Properties
Molecular Formula |
C15H23NO |
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Molecular Weight |
233.35 g/mol |
IUPAC Name |
(E)-3-[(4S,7R,7aR)-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl]-2-methylprop-2-enamide |
InChI |
InChI=1S/C15H23NO/c1-9-4-6-12(8-11(3)15(16)17)14-10(2)5-7-13(9)14/h8-9,12-13H,4-7H2,1-3H3,(H2,16,17)/b11-8+/t9-,12+,13-/m1/s1 |
InChI Key |
CQHOIXZTIWRKEB-SUKRRCERSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H](C2=C(CC[C@H]12)C)/C=C(\C)/C(=O)N |
Canonical SMILES |
CC1CCC(C2=C(CCC12)C)C=C(C)C(=O)N |
Origin of Product |
United States |
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